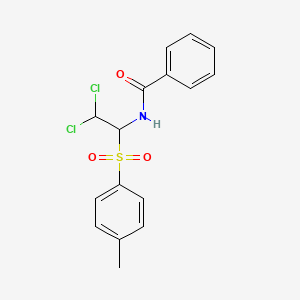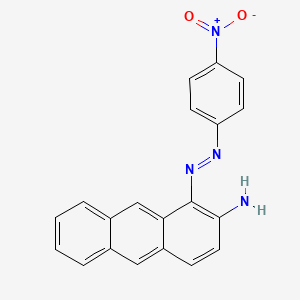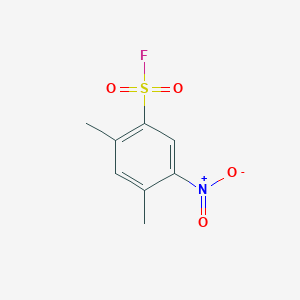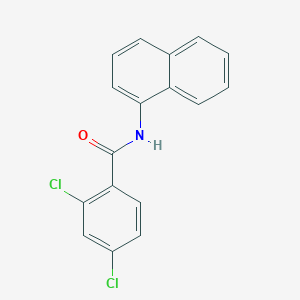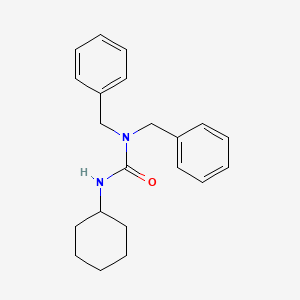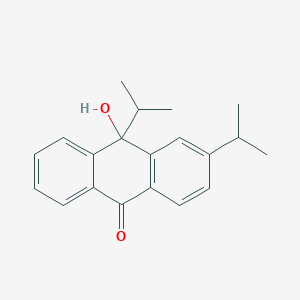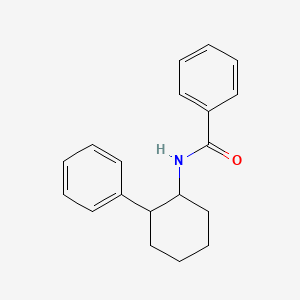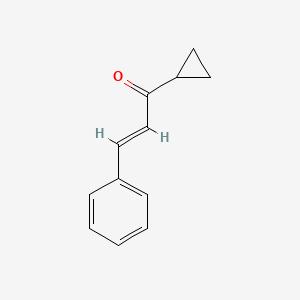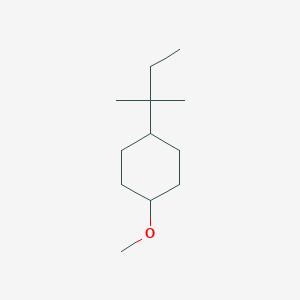
1-Methoxy-4-tert-pentylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-tert-pentylcyclohexane is an organic compound with the molecular formula C12H24O It is a cyclohexane derivative where a methoxy group is attached to the first carbon and a tert-pentyl group is attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-tert-pentylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanol derivatives. For instance, 4-tert-pentylcyclohexanol can be reacted with methanol in the presence of an acid catalyst to yield this compound. The reaction typically requires controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-tert-pentylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted cyclohexane compounds.
Scientific Research Applications
1-Methoxy-4-tert-pentylcyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-tert-pentylcyclohexane involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-pentyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
- 4-tert-pentyl-1-cyclohexene
- 4-methoxy-1-methyl-1-cyclohexene
- 4-tert-pentyl-cyclohexanone
- 4-tert-butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone
Uniqueness: 1-Methoxy-4-tert-pentylcyclohexane is unique due to its specific combination of functional groups and structural configuration. The presence of both a methoxy group and a tert-pentyl group on the cyclohexane ring imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
199584-38-8 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-methoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C12H24O/c1-5-12(2,3)10-6-8-11(13-4)9-7-10/h10-11H,5-9H2,1-4H3 |
InChI Key |
AJULSUVNFQEPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




